molecular formula C24H30O3 B11933864 (4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione

(4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione

Cat. No.: B11933864
M. Wt: 366.5 g/mol
InChI Key: METQSPRSQINEEU-DZJIEHTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of drospirenone typically involves multiple steps, starting from steroidal precursors. One common method involves the regioselective synthesis using a 17-keto derivative as a key intermediate . The process includes:

Industrial Production Methods: Industrial production of drospirenone involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process is carefully controlled to ensure the consistent production of high-quality drospirenone suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Drospirenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Acid catalysts: Acetic acid, sulfuric acid.

Major Products: The primary product of these reactions is drospirenone itself, with various intermediates formed during the synthesis process .

Scientific Research Applications

Drospirenone has a wide range of applications in scientific research:

Mechanism of Action

Drospirenone exerts its effects through several mechanisms:

These activities contribute to its effectiveness in preventing ovulation, regulating menstrual cycles, and managing hormonal imbalances .

Comparison with Similar Compounds

Drospirenone is often compared with other progestins used in contraceptives:

Uniqueness: Drospirenone stands out due to its unique combination of progestogenic, antiandrogenic, and antimineralocorticoid activities, making it a versatile and well-tolerated option in hormonal therapies .

Properties

Molecular Formula

C24H30O3

Molecular Weight

366.5 g/mol

IUPAC Name

(1R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione

InChI

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13?,14?,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1

InChI Key

METQSPRSQINEEU-DZJIEHTNSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C3CC3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C

Origin of Product

United States

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